molecular formula C16H17NO5S B1598007 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 40280-00-0

2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid

Cat. No.: B1598007
CAS No.: 40280-00-0
M. Wt: 335.4 g/mol
InChI Key: DBKQRNHRAQHJGB-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid is an organic compound with the molecular formula C16H17NO5S It is characterized by the presence of a sulfonamide group attached to a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involves the following steps:

    Formation of the Sulfonamide: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Coupling with Phenylpropanoic Acid: The sulfonamide intermediate is then coupled with 3-phenylpropanoic acid under suitable conditions, often involving the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of efficient and cost-effective reagents and conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and aromatic groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
  • 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
  • 2-{[(4-Nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Comparison:

  • Uniqueness: The presence of the methoxy group in 2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid imparts unique electronic and steric properties, influencing its reactivity and interactions.
  • Reactivity: The methoxy group can participate in additional chemical reactions, such as oxidation, which may not be possible with other similar compounds.
  • Biological Activity: The specific substitution pattern can affect the compound’s biological activity, making it more or less potent compared to its analogs.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-22-13-7-9-14(10-8-13)23(20,21)17-15(16(18)19)11-12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKQRNHRAQHJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377538
Record name N-(4-Methoxybenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665812
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40280-00-0
Record name N-(4-Methoxybenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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